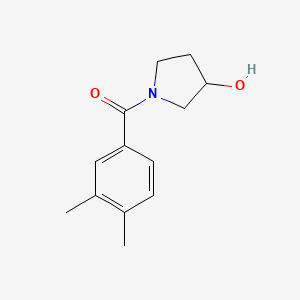
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol
説明
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol, commonly known as 1-DM-Pyrrolidin-3-ol, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. It is a colorless, volatile liquid with a low boiling point and a molecular weight of 181.22 g/mol. 1-DM-Pyrrolidin-3-ol has a unique structure, consisting of a five-membered ring with a methyl group at the 3-position and a benzoyl group at the 4-position. This structure makes it a valuable compound for research purposes, as it can be used to study the effects of different substituents on the structure and reactivity of the compound.
科学的研究の応用
Drug Development
The pyrrolidine ring, a core structure in “1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol”, is widely utilized in medicinal chemistry due to its versatility and the ability to introduce stereochemistry into drug molecules . This compound can serve as a scaffold for developing novel biologically active compounds, particularly in the creation of selective androgen receptor modulators (SARMs), which are optimized for better pharmacokinetic profiles .
Material Synthesis
In material science, “1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol” can be instrumental in synthesizing novel materials. Its unique structure allows for the development of new polymers and coatings with potential applications in various industries, including automotive, aerospace, and electronics.
Catalysis
The compound’s structure is conducive to serving as a ligand in catalytic systems. It can potentially be used to develop new catalysts for organic synthesis, enhancing reaction rates and selectivity, and contributing to more efficient and sustainable chemical processes.
Biological Studies
“1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol” may be used as a biochemical tool in studying enzyme-substrate interactions due to its pyrrolidine moiety. It could help in understanding the binding modes and activity of enzymes, which is crucial for designing enzyme inhibitors .
Pharmacokinetics
The compound can be used to modify the pharmacokinetic properties of drug candidates. Its incorporation into drug molecules can influence their absorption, distribution, metabolism, and excretion (ADME), leading to improved drug efficacy and reduced side effects .
Neurological Research
Given the relevance of pyrrolidine derivatives in neurological pathways, “1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol” could be explored for its effects on neurological receptors and transporters. This exploration can lead to the development of treatments for neurological disorders .
作用機序
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Bioactive Molecules with Pyrrolidine Ring
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
(3,4-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-11(7-10(9)2)13(16)14-6-5-12(15)8-14/h3-4,7,12,15H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKMMQMWJNLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)
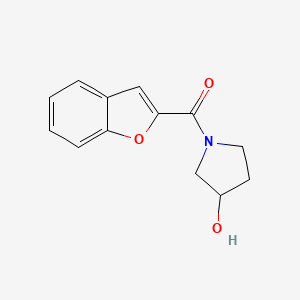
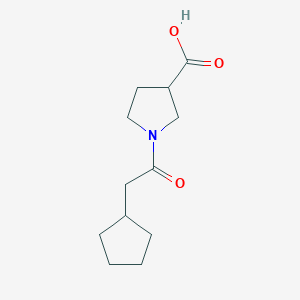


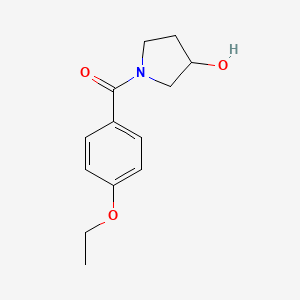
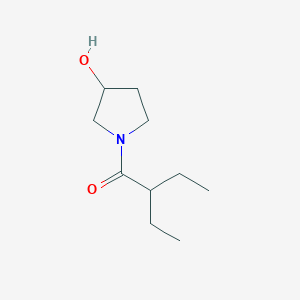
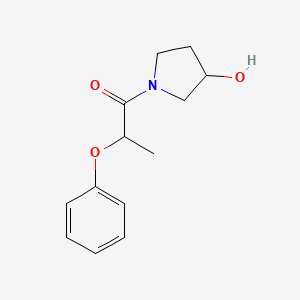


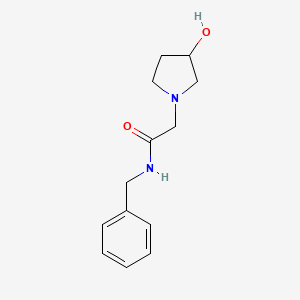
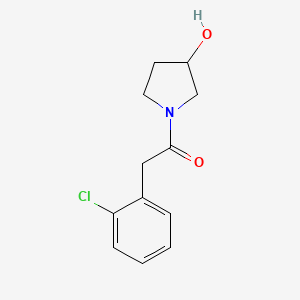
![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)
